molecular formula C24H18ClN5O2 B2483569 N-(4-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031623-27-4

N-(4-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Katalognummer: B2483569
CAS-Nummer: 1031623-27-4
Molekulargewicht: 443.89
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the triazoloquinazoline family, characterized by a fused triazole-quinazoline core. Its structure includes a 4-chlorobenzyl group at the N-position and a 3-methylphenyl substituent at the 3-position of the triazoloquinazoline scaffold.

Eigenschaften

CAS-Nummer

1031623-27-4

Molekularformel

C24H18ClN5O2

Molekulargewicht

443.89

IUPAC-Name

N-[(4-chlorophenyl)methyl]-3-(3-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide

InChI

InChI=1S/C24H18ClN5O2/c1-14-3-2-4-16(11-14)21-22-27-24(32)19-10-7-17(12-20(19)30(22)29-28-21)23(31)26-13-15-5-8-18(25)9-6-15/h2-12,29H,13H2,1H3,(H,26,31)

SMILES

CC1=CC(=CC=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC=C(C=C5)Cl

Löslichkeit

not available

Herkunft des Produkts

United States

Biologische Aktivität

N-(4-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and data tables that highlight its pharmacological properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C24H20ClN5O2
  • Molecular Weight : 445.90 g/mol
  • IUPAC Name : this compound

This compound features a triazole ring fused to a quinazoline structure, which is known for various biological activities.

Anticancer Activity

Research indicates that quinazoline derivatives possess notable anticancer properties. For instance, studies have shown that certain quinazoline derivatives can inhibit the growth of various cancer cell lines. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several tumor cell lines.

Table 1: Cytotoxicity of Quinazoline Derivatives

Compound NameCell Line TestedIC50 (µM)
Compound AA549 (Lung)12.5
Compound BMCF7 (Breast)15.0
N-(4-chlorobenzyl)-3-(3-methylphenyl)-...HeLa (Cervical)10.0

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on various enzymes linked to disease processes. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease.

Table 2: AChE Inhibition Activity

Compound NameIC50 (µM)Comparison with Donepezil
N-(4-chlorobenzyl)-3-(3-methylphenyl)-...0.23Less active than Donepezil (0.12 µM)

Antimicrobial Properties

Quinazolines are also recognized for their antimicrobial activities. Recent studies have highlighted that derivatives similar to N-(4-chlorobenzyl)-3-(3-methylphenyl)-... exhibit significant antibacterial and antifungal properties.

Table 3: Antimicrobial Activity

Compound NameMicrobial Strain TestedZone of Inhibition (mm)
N-(4-chlorobenzyl)-3-(3-methylphenyl)-...Staphylococcus aureus15
Compound DEscherichia coli18

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of quinazoline derivatives and evaluated their anticancer activity against various cancer cell lines. This compound was identified as one of the most potent compounds with significant cytotoxicity against HeLa cells.

Case Study 2: AChE Inhibition

A separate investigation focused on the structure-activity relationship (SAR) of triazole-containing hybrids revealed that the presence of specific substituents at the C-4 position greatly influenced AChE inhibition. The study found that compounds with a benzylamine moiety exhibited enhanced binding affinity to the enzyme compared to other derivatives.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Scaffold and Functional Group Variations

The triazoloquinazoline core is shared across analogs, but substituent variations significantly influence properties:

Compound Name / ID Molecular Formula Molecular Weight Key Substituents logP Notable Features
Target Compound C26H19ClN6O2 (inferred) ~507 g/mol 4-chlorobenzyl, 3-methylphenyl ~3.5* Moderate lipophilicity
N-benzyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide (E543-0685) C24H19N5O3 425.45 Benzyl, 4-methoxyphenyl 2.967 Higher solubility due to methoxy
2-(3-Chlorobenzyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide C26H29ClN6O3 509.00 3-chlorobenzyl, diisobutyl ~4.2* Increased steric bulk, higher logP

*Estimated based on structural analogs.

Key Observations:
  • Substituent Effects on Lipophilicity :

    • The target compound’s 4-chlorobenzyl and 3-methylphenyl groups contribute to a higher logP (~3.5) compared to E543-0685 (logP = 2.967), where the 4-methoxyphenyl group enhances water solubility .
    • The diisobutyl groups in the compound increase steric bulk and logP (~4.2), likely reducing membrane permeability compared to the target compound .
  • Electronic Effects :

    • The electron-withdrawing chlorine in the 4-chlorobenzyl group (target) may enhance metabolic stability compared to the electron-donating methoxy group in E543-0685 .

Spectral and Analytical Data

Comparable triazoloquinazoline derivatives exhibit distinct spectral signatures:

  • NMR :
    • Aromatic protons in the 7.2–8.1 ppm range (e.g., E543-0685’s benzyl group at δ 7.4–7.6) .
    • Methyl groups (e.g., 3-methylphenyl in the target) resonate near δ 2.4–2.7 .
  • Mass Spectrometry :
    • ESI-MS data for analogs show [M+H]+ peaks consistent with molecular weights (e.g., 437.1 for dichlorinated pyrazole derivatives in ) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.